Denbufylline

Overview

Description

Denbufylline is a xanthine derivative known for its selective inhibition of phosphodiesterase IV (PDE IV). This compound has been studied for its potential therapeutic applications, particularly in the treatment of cognitive dysfunctions and respiratory diseases .

Mechanism of Action

Target of Action

Denbufylline is a selective xanthine derivative that primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is one of the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterases, and its tissue distribution is important in pathologies related to the central nervous and immune systems .

Mode of Action

This compound inhibits PDE4, leading to an increase in cAMP levels within the cell . This compound also exhibits negative inotropic effects by acting on verapamil-sensitive sites of Ca2+ channels in guinea pig ventricle papillary muscle, independently of its PDE inhibitory activity . This interaction with its targets results in vasodilation of cerebral vessels and potent activation of the hypothalamic-pituitary-adrenal axis .

Biochemical Pathways

By inhibiting PDE4, this compound prevents the degradation of cAMP, thereby increasing its intracellular levels . This elevation in cAMP levels affects various cellular functions and biochemical pathways. For instance, it has been shown to increase adrenocorticotropic hormone (ACTH), circulating corticosterone, luteinizing hormone, corticotrophin-releasing hormone, and cAMP content of the hypothalamic tissue .

Result of Action

The molecular and cellular effects of this compound’s action include vasodilation of cerebral vessels, activation of the hypothalamic-pituitary-adrenal axis, and potential effects on cognitive scores . It has also been suggested that this compound may influence the deformability of both red and white blood cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the viscosity of the blood can affect the drug’s distribution and action . More research is needed to fully understand how various environmental factors influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Denbufylline plays a crucial role in biochemical reactions. It is known to inhibit Phosphodiesterase IV (PDE IV), which is a key enzyme involved in various biochemical processes . The interaction between this compound and PDE IV is of significant interest in the field of biochemistry .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting PDE IV, thereby affecting cell signaling pathways

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its inhibition of PDE IV . This inhibition can lead to changes in gene expression and other molecular-level effects .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with PDE IV This interaction could potentially affect metabolic flux or metabolite levels

Preparation Methods

Denbufylline can be synthesized through various methods. One approach involves the use of immobilized Lactobacillus kefiri DSM 20587 cells as biocatalysts for the enantioselective reduction of the methyl ketone group of this compound to synthesize the enantiopure ®-hydroxy metabolite . Another method involves the use of physically cross-linked palmitoyl glycol chitosan hydrogels for the sustained buccal delivery of this compound .

Chemical Reactions Analysis

Denbufylline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The reduction of the methyl ketone group to form enantiopure ®-hydroxy metabolite.

Substitution: This compound can undergo substitution reactions, particularly in the presence of specific reagents and conditions.

Scientific Research Applications

Denbufylline has been extensively studied for its scientific research applications, including:

Biology: This compound enhances neuronal excitability and synaptic transmission in the hippocampus.

Medicine: Investigated for its potential in treating cognitive dysfunctions, such as dementia, and respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma.

Industry: Utilized in the development of sustained release drug delivery systems.

Comparison with Similar Compounds

Denbufylline is often compared with other xanthine derivatives and PDE IV inhibitors, such as:

Pentoxifylline: Used to treat intermittent claudication and has anti-inflammatory properties.

Propentofylline: Known for its neuroprotective effects and potential in treating dementia.

Theophylline: Commonly used as a bronchodilator in the treatment of respiratory diseases.

Caffeine: A widely consumed stimulant with various pharmacological effects.

This compound stands out due to its selective inhibition of PDE IV and its potential therapeutic applications in both cognitive and respiratory disorders .

Properties

IUPAC Name |

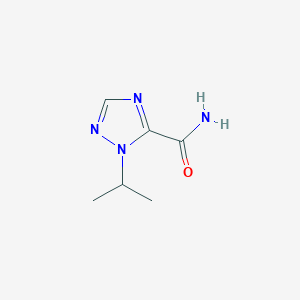

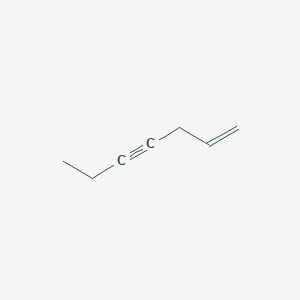

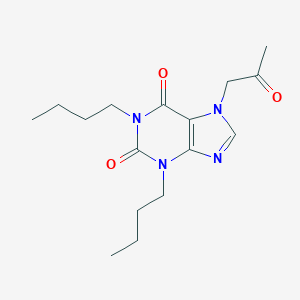

1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPRDDKCXVCFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205687 | |

| Record name | Denbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57076-71-8 | |

| Record name | Denbufylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57076-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denbufylline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057076718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-7-(2-oxopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENBUFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B949KO6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of denbufylline?

A: this compound acts as a selective inhibitor of phosphodiesterase 4 (PDE4), a specific type of phosphodiesterase that breaks down cyclic adenosine monophosphate (cAMP). [, , , , ]

Q2: How does this compound's inhibition of PDE4 affect cellular processes?

A: By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. [, , ] This elevation of cAMP can modulate various cellular processes depending on the cell type and context.

Q3: What are some specific downstream effects of increased cAMP levels due to this compound?

A3: Increased cAMP levels due to this compound have been shown to:

- Enhance acetylcholine release in the brain: This effect has been observed in the cerebral cortex, hippocampus, and striatum, suggesting a potential role in cognitive function. []

- Modulate vascular tone: this compound can induce relaxation in certain blood vessels, potentially through interactions with the nitric oxide pathway. [, ]

- Influence inflammatory responses: Research suggests that this compound can modulate the production of inflammatory mediators, such as TNF-α and CCL2/MCP-1, potentially through its effects on NF-κB and AP-1 signaling pathways. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C16H24N4O3 and a molecular weight of 320.39 g/mol.

Q5: How do structural modifications to the this compound molecule affect its PDE4 inhibitory activity?

A5: Studies exploring substitutions on the xanthine core of this compound have revealed that:

- Substitutions at the 1-position with non-polar groups generally increase tracheal relaxation activity, while substitutions at the 7-position tend to decrease it. []

- Specific substitutions at both the 1- and 7-positions can improve bronchodilatory effects and reduce adverse effects like heart stimulation. []

- Heterocycle-condensed purines, designed based on this compound, have shown potent and selective PDE4 inhibitory activity, suggesting potential for improved drug candidates. [, ]

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A:

- Absorption: this compound is orally bioavailable. []

- Metabolism: this compound is metabolized into several pharmacologically active metabolites. []

Q7: What in vitro models have been used to investigate the effects of this compound?

A7: this compound's effects have been studied in various in vitro models, including:

- Isolated tissues: Studies on rat aorta rings have explored this compound's effects on vascular relaxation and its interaction with nitric oxide pathways. [, ]

- Cell cultures: Researchers have used cultured rat vascular smooth muscle cells (VSMCs) to investigate this compound's influence on cytokine-induced CCL2/MCP-1 production and its impact on AP-1 and NF-κB signaling. [, , ]

- Enzyme assays: this compound's inhibitory effects on different PDE isozymes have been extensively characterized using enzyme assays with isolated enzymes or cell lysates. [, , , , ]

Q8: What in vivo models have been used to assess this compound's therapeutic potential?

A8: this compound has been evaluated in various in vivo models, including:

- Rodent models of cerebral ischemia: Studies in gerbils and rats have shown that this compound can improve memory function following transient forebrain ischemia, possibly by enhancing cerebral blood flow and oxygenation. [, ]

- Rodent models of inflammation: Research in rats has demonstrated that this compound can inhibit antigen-induced pulmonary eosinophilia and neutrophilia, suggesting potential as an anti-inflammatory agent for asthma. []

- Rodent models of osteopenia: Studies in rats have shown that this compound can inhibit bone loss in various models of osteopenia, including tumor-induced and ovariectomy-induced bone loss. []

Q9: Has this compound been investigated in clinical trials for any specific conditions?

A: Clinical trials have investigated this compound's efficacy in patients with multi-infarct dementia (MID). While some trials showed promising results in improving cognitive function, [] others indicated limited efficacy. [] Further research is needed to fully elucidate its clinical potential in various conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.